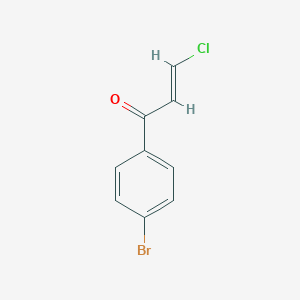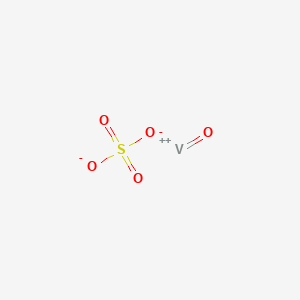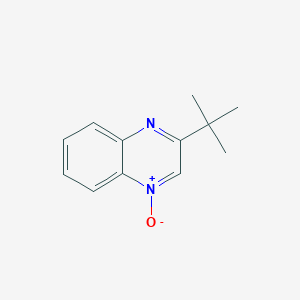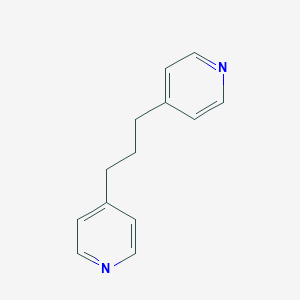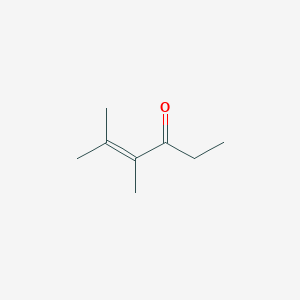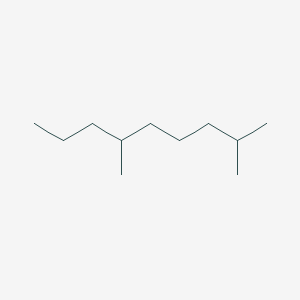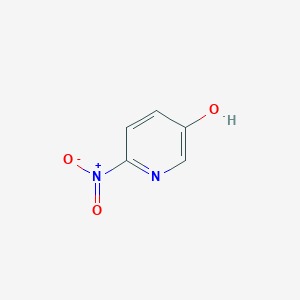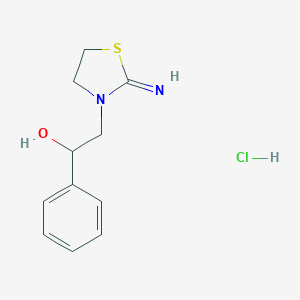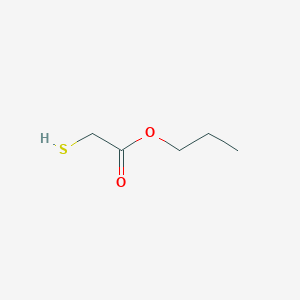
Propyl 2-sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-sulfanylacetate is an organic compound that belongs to the class of thioesters. It is used in various scientific research applications due to its unique properties. This compound is synthesized through a series of chemical reactions and has significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Propyl 2-sulfanylacetate is not well understood. However, it is believed that it acts as a nucleophile and participates in various reactions such as esterification, thioesterification, and thiolation. It is also believed to form complexes with metal ions and act as a ligand in coordination chemistry.
Biochemische Und Physiologische Effekte
Propyl 2-sulfanylacetate has significant biochemical and physiological effects. It has been shown to exhibit antioxidant properties and protect against oxidative stress. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, Propyl 2-sulfanylacetate has been shown to exhibit anticancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl 2-sulfanylacetate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods without degrading. However, it has some limitations. It is highly reactive and can react with other compounds in the laboratory. It is also toxic and can cause harm if not handled properly.
Zukünftige Richtungen
There are several future directions for research on Propyl 2-sulfanylacetate. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a drug candidate for various diseases. Additionally, research can be done to optimize the synthesis method and improve the yield of Propyl 2-sulfanylacetate. Finally, research can be done to explore the use of Propyl 2-sulfanylacetate in other scientific research applications.
Synthesemethoden
Propyl 2-sulfanylacetate is synthesized through a series of chemical reactions. The first step involves the reaction of propyl bromide with sodium thioacetate to form propyl thioacetate. The second step involves the reaction of propyl thioacetate with hydrogen peroxide in the presence of a catalyst to form Propyl 2-sulfanylacetate. This synthesis method is commonly used in laboratories and is relatively simple and efficient.
Wissenschaftliche Forschungsanwendungen
Propyl 2-sulfanylacetate has various scientific research applications. It is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a starting material for the synthesis of other thioesters and thioamides. Additionally, Propyl 2-sulfanylacetate is used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
16849-94-8 |
|---|---|
Produktname |
Propyl 2-sulfanylacetate |
Molekularformel |
C5H10O2S |
Molekulargewicht |
134.2 g/mol |
IUPAC-Name |
propyl 2-sulfanylacetate |
InChI |
InChI=1S/C5H10O2S/c1-2-3-7-5(6)4-8/h8H,2-4H2,1H3 |
InChI-Schlüssel |
YHPUTXNFABTCGG-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CS |
Kanonische SMILES |
CCCOC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



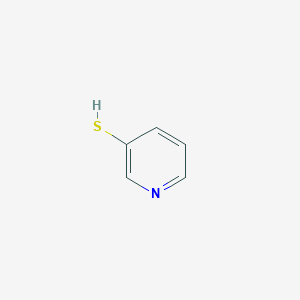
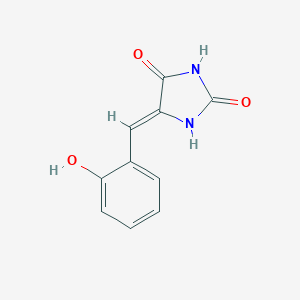
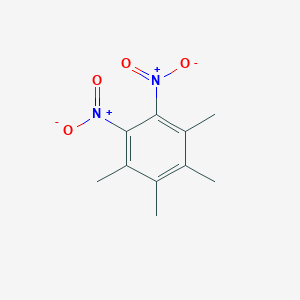
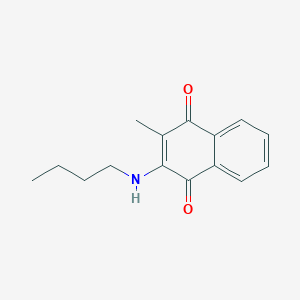
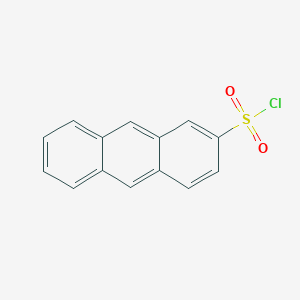
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
